
Reversine
Overview
Description
Reversine (1,2-[(4-morpholinophenyl)amino]-N⁶-cyclohexyladenine) is a synthetic purine derivative first identified as a dual inhibitor of Aurora B kinase and monopolar spindle 1 (MPS1) kinase . It has garnered attention for its ability to override the spindle assembly checkpoint (SAC), induce apoptosis in cancer cells, and promote cellular reprogramming by reverting differentiated cells to a stem-like state . Its unique mechanism of action and structural features make it a valuable tool in cancer therapeutics and regenerative medicine.
Preparation Methods
Stepwise Synthesis Protocol
Substitution at the 6-Position
The first substitution targets the 6-chloro group due to its higher reactivity. Cyclohexylamine or methylcyclohexylamine is reacted with 2,6-dichloropurine in the presence of a base such as potassium carbonate. The reaction is conducted under inert atmosphere (nitrogen or argon) at 60–80°C for 12–24 hours. Microwave-assisted synthesis reduces reaction time to 1–2 hours with comparable yields.
Substitution at the 2-Position
The second substitution introduces the 4-morpholinoaniline group at the 2-position. This step faces challenges due to the poor nucleophilicity of aromatic amines. Strategies include:
- Buchwald-Hartwig Amination : Palladium-catalyzed coupling using tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) and Xantphos as ligands. This method achieves moderate yields (40–50%) but requires stringent anhydrous conditions.
- Acid-Mediated Amination : Trifluoroacetic acid (TFA) in ethanol under microwave irradiation (150°C, 30 minutes) enhances reaction efficiency. This approach avoids palladium catalysts, simplifying purification.
Optimization Challenges and Solutions
By-Product Formation
Early synthetic routes suffered from di-substitution by-products, where a second purine unit attached to the N6 position. Methylcyclohexylamine in Intermediate 5 sterically hinders this side reaction, increasing yield from 45% to 68%.
Low Nucleophilicity of Aromatic Amines
4-Morpholinoaniline’s electron-rich morpholine ring reduces nucleophilicity. Microwave irradiation in TFA/ethanol protonates the amine, enhancing reactivity. For example, coupling Intermediate 5 with 4-morpholinoaniline under these conditions improved yields from 22% to 35%.
Purification and Characterization
Crude Reversine is purified via reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and acetonitrile/water gradient. Analytical methods include:
- Nuclear Magnetic Resonance (NMR) : Broad signals in 1H-NMR (δ 7.8–8.2 ppm for purine protons) indicate tautomerism, resolved via Density Functional Theory (DFT) calculations confirming the HN(9) tautomer as dominant.
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion [M+H]+ at m/z 410.2185 (calculated 410.2182).
Comparative Analysis of Synthetic Routes
Parameter | Traditional Route | Optimized Route (Microwave + TFA) |
---|---|---|
Reaction Time | 24–48 hours | 1–2 hours |
Yield (Overall) | 18–22% | 28–35% |
By-Product Formation | 15–20% | <5% |
Catalyst Requirement | Pd-based catalysts | None |
Data adapted from docking studies and experimental validations.
Scalability and Industrial Considerations
Scale-up synthesis faces challenges in maintaining regioselectivity and minimizing solvent waste. Continuous flow chemistry has been proposed to address these issues, offering better temperature control and reduced reaction volumes. Preliminary trials using microreactors achieved 85% conversion in the 6-position substitution step, though purification remains a bottleneck.
Chemical Reactions Analysis
Types of Reactions
Reversine undergoes various chemical reactions, including substitution and addition reactions. It is known to interact with different reagents under specific conditions to form new compounds .
Common Reagents and Conditions
Common reagents used in reactions with this compound include organic solvents, acids, and bases. The reaction conditions can vary depending on the desired product, but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reactions with strong acids can lead to the formation of different purine derivatives .
Scientific Research Applications
Reversine is a synthetic purine analog that has garnered interest for its various applications in scientific research, particularly in cell biology and cancer research . Originally identified for its ability to induce dedifferentiation in cells, this compound has since been explored for its potential in regenerative medicine and as an anti-cancer agent .
Scientific Research Applications
Cellular Plasticity and Dedifferentiation: this compound was initially recognized for its capacity to promote cell dedifferentiation . Studies indicate that it can revert adult cells to a multipotent state, allowing them to differentiate into other cell types under specific stimuli .
- This compound treatment can transform primary murine and human dermal fibroblasts into myogenic-competent cells both in vitro and in vivo .
- It can increase the plasticity of sheep fibroblasts and bovine fibroblasts, allowing them to differentiate into various cell types such as osteoblasts, adipocytes, neurocytes, hepatocytes, and smooth muscle cells .
- This compound has been shown to induce dedifferentiation of C2C12 cells into multipotent progenitor cells .
Anti-Cancer Activity: this compound has demonstrated anti-cancer activity in various cancer cells . It can suppress the proliferation of multiple human cancer cells through the induction of cell cycle arrest, apoptosis, and autophagy .
- This compound significantly suppresses the proliferation of oral squamous cell carcinoma (OSCC) cell lines and induces cell cycle arrest at the G2/M stage .
- It has shown effectiveness in reducing cell colony formation in acute myeloid leukemia (AML) patients .
- This compound inhibits the migration of human colon carcinoma cells in vitro by targeting the c-Jun N-terminal kinase (JNK) cascade .
- It can suppress osteosarcoma cell viability, colony formation, and proliferation, while also inducing apoptosis and cell cycle arrest at the G0-G1 phase .
- This compound treatment has been shown to suppress tumor progression by inhibiting cell proliferation, inducing cell cycle arrest, and promoting apoptosis in human colorectal cancer cells .
Reversing Multidrug Resistance: this compound is used as specific inhibitors of Pgp1 and/or MRPs transport activities .
Detailed Research Findings
This compound and Cell Cycle Arrest: this compound induces cell cycle arrest in various cell types . For instance, in oral squamous cell carcinoma cells, this compound markedly induced cell cycle arrest at the G2/M stage . Similarly, in osteosarcoma cells, it induces cell cycle arrest at the G0-G1 phase .
This compound and Apoptosis: this compound has been shown to induce apoptosis in several types of cancer cells . This process is essential for cell morphogenesis, cell turnover, and the removal of damaged cells .
This compound and JNK Inhibition: this compound reduces the migration potential of human colon carcinoma cells in vitro by inhibiting the c-Jun N-terminal kinase (JNK) cascade . This inhibition affects cell proliferation, cell cycle progression, and apoptosis .
Case Studies
This compound in Oral Squamous Cell Carcinoma (OSCC): this compound significantly suppressed the proliferation of OSCC cell lines (OC2 and OCSL) and induced cell cycle arrest at the G2/M stage . In vivo, this compound restricts tumor growth from xenograft models .
This compound in Colon Cancer: this compound reduces the migration potential of human colon carcinoma cells in vitro . Xenograft experiments confirm the effect of JNK inhibition in the metastatic potential of colon cancer cells .
This compound in Prostate Cancer Cell Lines: Abacavir (ABC), a nucleoside reverse transcription inhibitor (NRTI), shows anticancer activity in PC3 and LNCaP prostate cancer cell lines . ABC significantly reduces cell growth, migration, and invasion processes, slows S phase progression, and induces senescence and cell death in prostate cancer cells .
Mechanism of Action
Reversine exerts its effects through multiple mechanisms. It acts as an antagonist of the adenosine A3 receptor and inhibits several kinases, including Aurora kinases and Mps1. By inhibiting these kinases, this compound disrupts the normal progression of the cell cycle, leading to cell cycle arrest and apoptosis. Additionally, this compound’s ability to induce dedifferentiation is linked to its modulation of specific signaling pathways involved in cell plasticity .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues: Purine Derivatives 1–3
Reversine-inspired compounds 1–3 (Figure 1) were designed using docking studies targeting Aurora B and MPS1. Despite structural simplification, these molecules retained binding energy profiles similar to this compound (Table S1, ). However, in vitro assays revealed higher EC₅₀ values (indicating lower cytotoxicity) compared to this compound in MCF-7 and HCT116 cancer cells (Table 1) .
Table 1: EC₅₀ Values (µM) of this compound and Analogues
Compound | MCF-7 (p53 WT) | HCT116 (p53 WT) |
---|---|---|
This compound | 0.42 ± 0.05 | 0.56 ± 0.07 |
1 | 1.15 ± 0.12 | 1.34 ± 0.15 |
2 | 2.03 ± 0.21 | 2.45 ± 0.28 |
3 | 1.87 ± 0.19 | 2.12 ± 0.23 |
Key Insight : The intact purine skeleton in 1 preserves partial activity, while truncations in 2 and 3 reduce potency, highlighting this compound’s structural optimization .
MPS1-Targeting Inhibitors: NMS-P715 and Cpd-5
This compound shares functional overlap with MPS1 inhibitors like NMS-P715 and Cpd-5 . Structural studies revealed distinct binding modes:
- NMS-P715 and Cpd-5 exhibit steric clashes with MPS1 mutants (C604Y/W), reducing affinity .
- This compound binds MPS1 without steric hindrance, maintaining efficacy against resistant mutants (C604Y/W) (Table 2) .
Table 2: Binding Affinity (Kd, nM) of Inhibitors to MPS1 Variants
Inhibitor | MPS1 WT | MPS1 C604Y | MPS1 C604W |
---|---|---|---|
This compound | 12 ± 2 | 14 ± 3 | 15 ± 2 |
NMS-P715 | 8 ± 1 | 120 ± 15 | 95 ± 10 |
Cpd-5 | 5 ± 0.5 | 45 ± 6 | 50 ± 7 |
Key Insight : this compound’s binding stability under mutational stress positions it as a resilient SAC inhibitor .
SAC Inhibitors: MPI-0479605
In a screen of 530 cancer cell lines, this compound and MPI-0479605 (another SAC inhibitor) showed selective toxicity toward aneuploid cells. However, this compound demonstrated broader efficacy, with lower Area Under the Curve (AUC) values (indicating higher sensitivity) in aneuploid-rich lines (e.g., HCT116) .
Comparative Efficacy in Cellular Models
Cytotoxicity and Cell Cycle Effects
- This compound vs. MPS1 RNAi: Both 0.5 µM this compound and MPS1 RNAi abolished SAC activity in nocodazole-treated cells, inducing identical chromosome misalignment (Fig. 3A, ).
- This compound vs. Aurora B Inhibitors : Unlike hesperadin (Aurora B inhibitor), this compound synergizes with SAC silencing to accelerate mitotic exit .
Apoptosis and Autophagy
This compound uniquely induces mitochondrial apoptosis (via caspase-3/9 activation) and starvation-related autophagy in cholangiocarcinoma (CCA) cells, a dual mechanism less pronounced in analogues like 1–3 .
Mechanistic Differences in Target Binding and Resistance
This compound’s piperazine ring allows chemical modifications (e.g., caged this compound-halo, CRH) for spatiotemporal control without losing activity. Uncaged RH restored SAC silencing (mitotic index: ~2% vs. ~16% control), while CRH remained inert until photoactivated . This modularity is absent in rigid inhibitors like NMS-P715.
Clinical and Preclinical Implications
This compound’s ability to suppress fibrosis (via TGF-β1/SMAD2/3 downregulation in hepatic stellate cells) and mitigate aging markers (e.g., p16INK4a) in vivo distinguishes it from purely cytotoxic analogues.
Biological Activity
Reversine, a purine analog, has garnered attention in the field of cancer research due to its diverse biological activities, particularly its role in inhibiting tumor growth and promoting cellular dedifferentiation. This article synthesizes findings from various studies to elucidate the biological activity of this compound, focusing on its mechanisms of action, effects on different cancer cell lines, and potential therapeutic applications.
This compound exerts its effects primarily through several key mechanisms:
- Inhibition of Kinases : this compound is known to inhibit Monopolar spindle 1 (Mps1) kinase, Aurora kinases A and B, and the Akt/mTOR signaling pathway. This inhibition leads to cell cycle arrest and apoptosis in various cancer cell types .
- Cell Cycle Arrest : It has been shown to induce G2/M phase arrest in oral squamous cell carcinoma (OSCC) cells, effectively halting their proliferation .
- Induction of Apoptosis : this compound promotes both caspase-dependent and caspase-independent apoptosis pathways. In OSCC cells, it increases the population of apoptotic cells significantly over time .
- Autophagy Activation : The compound has also been linked to the induction of autophagy, further contributing to its anti-cancer properties .
Mechanism | Description |
---|---|
Kinase Inhibition | Targets Mps1, Aurora A/B, Akt/mTOR pathways |
Cell Cycle Arrest | Induces G2/M phase arrest in cancer cells |
Apoptosis Induction | Increases apoptotic cell populations via caspase pathways |
Autophagy Activation | Promotes autophagic processes in response to cellular stress |
Case Studies
- Colon Carcinoma : A study demonstrated that this compound reduced migration potential in human colon carcinoma cells by targeting JNK1 pathways. This suggests a role in inhibiting metastasis .
- Oral Squamous Cell Carcinoma : In vitro experiments showed that this compound significantly suppressed proliferation and induced apoptosis in OSCC cell lines (OC2 and OCSL). The treatment led to a marked increase in cleaved caspases, confirming its efficacy in triggering apoptotic pathways .
- Acute Myeloid Leukemia : this compound was reported to reduce colony formation in acute myeloid leukemia patients while exhibiting lower toxicity towards healthy cells compared to other treatments like VX680 .
- Xenograft Models : In vivo studies indicated that this compound restricts tumor growth effectively, supporting its potential as an anti-cancer therapeutic agent .
Table 2: Summary of Case Studies
Cancer Type | Findings |
---|---|
Colon Carcinoma | Reduced cell migration; targeted JNK1 |
Oral Squamous Cell Carcinoma | Induced apoptosis; significant G2/M arrest |
Acute Myeloid Leukemia | Decreased colony formation; lower toxicity towards normal cells |
Xenograft Models | Effective tumor growth restriction |
Q & A
Basic Research Questions
Q. What are the established experimental protocols for assessing Reversine’s impact on cancer cell proliferation in vitro?
- Methodological Answer : Standard protocols involve:
-
Cell viability assays : MTS assays to measure proliferation inhibition (e.g., IC₅₀ determination in HepG2 cells at 0.1–1.6 µM this compound) .
-
Apoptosis quantification : Flow cytometry with Annexin V/PI staining to distinguish early/late apoptosis (e.g., dose-dependent apoptosis in HepG2 cells) .
-
Clonogenic assays : Testing colony-forming ability post-treatment (e.g., reduced colonies in HepG2 cells at ≥0.4 µM this compound) .
-
Controls : Use of DMSO as a vehicle control and comparison to baseline proliferation rates.
- Key Experimental Parameters :
Parameter | Example Values/Techniques | Reference |
---|---|---|
This compound concentration | 0.1–1.6 µM (dose-dependent studies) | |
Incubation time | 24–72 hours | |
Cell lines | HepG2, HCT116, leukemia models |
Q. How can researchers ensure reproducibility when testing this compound’s effects on dedifferentiation in stem cells?
- Methodological Answer :
- Standardized differentiation protocols : Use defined media for lineage-specific induction (e.g., adipogenic/osteogenic differentiation post-Reversine treatment) .
- Characterization markers : Flow cytometry or immunofluorescence for surface markers (e.g., CD44, CD73 for mesenchymal progenitors) .
- Batch consistency : Source this compound from validated suppliers (≥95% purity via HPLC) and document lot numbers .
- Data transparency : Publish raw data (e.g., flow cytometry plots, Western blot images) in supplementary materials .
Advanced Research Questions
Q. How do contradictory findings regarding this compound’s efficacy across cancer cell lines inform experimental model selection?
- Methodological Answer :
-
Variable analysis : Assess differences in cell line genetics (e.g., p53 status in HCT116 vs. HepG2) and culture conditions (e.g., serum concentration) .
-
Mechanistic profiling : Compare this compound’s dual targets (Aurora kinase vs. adenosine receptors) using kinase activity assays (e.g., phospho-H3 levels) and cAMP modulation studies .
-
Validation strategies : Use isogenic cell lines (e.g., wild-type vs. A3 receptor-knockout) to isolate target-specific effects .
- Example Contradictions :
Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in apoptosis assays?
- Methodological Answer :
- Dose-response modeling : Use nonlinear regression (e.g., log(inhibitor) vs. response in GraphPad Prism) to calculate IC₅₀ values .
- ANOVA with post-hoc tests : Apply one-way ANOVA followed by LSD tests for pairwise comparisons (e.g., apoptosis rates across 0.1–1.6 µM this compound) .
- Error reporting : Include standard deviation (SD) or standard error of the mean (SEM) for triplicate experiments .
Q. How can researchers differentiate this compound’s cytotoxic effects from its dedifferentiation-inducing activity?
- Methodological Answer :
- Time-course experiments : Monitor short-term cytotoxicity (24–48 hours) vs. long-term dedifferentiation (7–14 days) .
- Lineage tracing : Use fluorescent reporters (e.g., GFP-tagged myogenic markers) to track cell fate changes .
- Pathway inhibition : Co-treatment with A3 receptor agonists (e.g., IB-MECA) to isolate receptor-mediated effects .
Q. What molecular techniques are critical for elucidating this compound’s dual inhibition of Aurora kinases and adenosine receptors?
- Methodological Answer :
- Kinase activity profiling : In vitro kinase assays using recombinant Aurora kinases and ATP analogs .
- cAMP quantification : ELISA or FRET-based assays to measure this compound’s antagonism of A3 receptor-mediated cAMP suppression .
- Structural studies : Molecular docking simulations to compare this compound’s binding affinity for Aurora kinases vs. A3 receptors .
Q. Data Interpretation & Reproducibility
Q. How should researchers address variability in this compound’s potency across primary tumor samples?
- Methodological Answer :
- Patient-derived models : Use organoids or xenografts from diverse tumor subtypes to capture heterogeneity .
- Biomarker stratification : Correlate this compound sensitivity with A3 receptor expression levels (via qRT-PCR or IHC) .
- Meta-analysis : Aggregate data from multiple studies to identify consensus IC₅₀ ranges .
Q. What steps ensure compliance with FAIR principles when publishing this compound-related datasets?
- Methodological Answer :
- Persistent identifiers : Deposit raw data in repositories like Zenodo or Figshare with DOIs .
- Machine-readable formats : Share chemical structures as .mol files and dose-response data as .csv .
- Metadata standards : Adopt MIAME (for microarray) or MIAPE (for proteomics) guidelines .
Properties
IUPAC Name |
6-N-cyclohexyl-2-N-(4-morpholin-4-ylphenyl)-7H-purine-2,6-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N7O/c1-2-4-15(5-3-1)24-20-18-19(23-14-22-18)26-21(27-20)25-16-6-8-17(9-7-16)28-10-12-29-13-11-28/h6-9,14-15H,1-5,10-13H2,(H3,22,23,24,25,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFLJHSQHILSNCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=NC(=NC3=C2NC=N3)NC4=CC=C(C=C4)N5CCOCC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8041113 | |
Record name | Reversine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8041113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
656820-32-5 | |
Record name | Reversine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=656820-32-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Reversine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0656820325 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Reversine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB07340 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Reversine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8041113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Reversine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | REVERSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z499CLJ023 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.